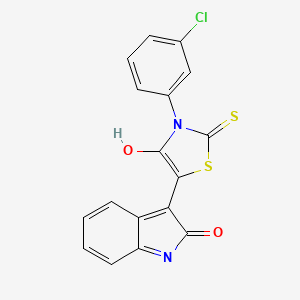
(Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, commonly known as CT, is a thiazolidinone derivative that has attracted significant attention in the scientific community due to its potential applications in cancer treatment. This compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
This compound and its derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi. For instance, novel compounds with the 2-thioxothiazolidin-4-one structure demonstrated variable and modest activities against investigated bacterial and fungal strains, showing potential as antimicrobial agents (B'Bhatt & Sharma, 2017). Additionally, rhodanine-3-acetic acid derivatives exhibited significant activity against Mycobacterium tuberculosis and other mycobacteria, indicating potential use in treating mycobacterial infections (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antiangiogenic Effects
Research on thioxothiazolidin-4-one derivatives has revealed significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, suggesting these compounds could be viable candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010). Moreover, novel derivatives were found to exhibit potent anti-proliferative activity against breast and colorectal cancer cell lines, further emphasizing their potential in cancer treatment (Eldehna et al., 2017).
Carbonic Anhydrase Inhibitory Activity
Some derivatives have been investigated for their inhibitory activity against the carbonic anhydrase isoforms, particularly hCA II and IX, which are associated with tumors. These compounds demonstrated significant inhibitory potency, suggesting their potential in developing therapies targeting carbonic anhydrases in cancer (Eldehna et al., 2017).
Anti-inflammatory Activity
Compounds derived from the core structure of 4-thiazolidinone have been explored for their non-steroidal anti-inflammatory drug (NSAID) properties. This research aims at designing new NSAIDs using the 4-thiazolidinone core, highlighting their potential in treating inflammatory conditions (Golota et al., 2015).
Eigenschaften
IUPAC Name |
3-[3-(3-chlorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O2S2/c18-9-4-3-5-10(8-9)20-16(22)14(24-17(20)23)13-11-6-1-2-7-12(11)19-15(13)21/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLZRBLSWAWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)
![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)


![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)
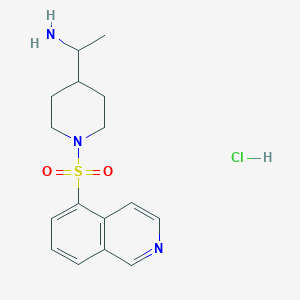
![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)
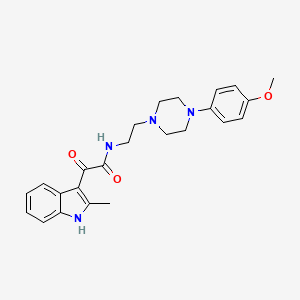
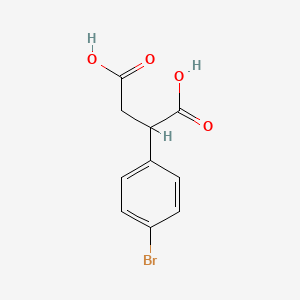
![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

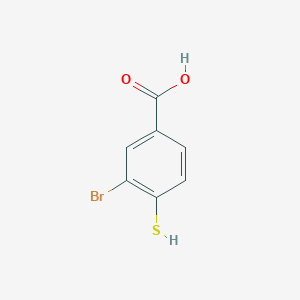

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2727328.png)